Octanamide, N,N-dihexyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octanamide, N,N-dihexyl- is an organic compound with the molecular formula C20H41NO and a molecular weight of 311.5456 g/mol . It is a derivative of octanamide, where the amide nitrogen is substituted with two hexyl groups. This compound is known for its applications in various fields, including chemistry and nuclear science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octanamide, N,N-dihexyl- typically involves the reaction of octanoyl chloride with dihexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Octanoyl chloride+Dihexylamine→Octanamide, N,N-dihexyl-+HCl
Industrial Production Methods
Industrial production of Octanamide, N,N-dihexyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Octanamide, N,N-dihexyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the corresponding amine and alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines and alcohols.
Substitution: Produces substituted amides.
Wissenschaftliche Forschungsanwendungen
Octanamide, N,N-dihexyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the extraction and separation of actinides in nuclear reprocessing
Wirkmechanismus
The mechanism of action of Octanamide, N,N-dihexyl- involves its interaction with specific molecular targets. In nuclear reprocessing, it acts as an extractant for actinides by forming complexes with metal ions. The amide group coordinates with the metal ions, facilitating their extraction from aqueous solutions into organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dihexyl hexanamide
- N,N-dihexyl decanamide
- N,N-dihexyl dodecanamide
Uniqueness
Octanamide, N,N-dihexyl- is unique due to its specific chain length and substitution pattern, which confer distinct physicochemical properties. Compared to its analogs, it offers a balance between hydrophobicity and extractive efficiency, making it particularly suitable for applications in nuclear reprocessing .
Eigenschaften
CAS-Nummer |
75397-93-2 |
---|---|
Molekularformel |
C20H41NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
N,N-dihexyloctanamide |
InChI |
InChI=1S/C20H41NO/c1-4-7-10-13-14-17-20(22)21(18-15-11-8-5-2)19-16-12-9-6-3/h4-19H2,1-3H3 |
InChI-Schlüssel |
ZFDFITYPADKELQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N(CCCCCC)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.